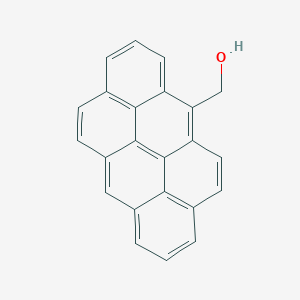

Dibenzo(def,mno)chrysene-6-methanol

Description

Properties

IUPAC Name |

12-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O/c24-12-19-17-6-2-4-14-7-8-16-11-15-5-1-3-13-9-10-18(19)23(20(13)15)22(16)21(14)17/h1-11,24H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJXFEXZVZQIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)CO)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147264 | |

| Record name | Dibenzo(def,mno)chrysene-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105708-72-3 | |

| Record name | Dibenzo(def,mno)chrysene-6-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105708723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(def,mno)chrysene-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Dibenzo Def,mno Chrysene 6 Methanol

Strategic Approaches for Dibenzo(def,mno)chrysene Core Construction

The foundation of developing novel dibenzo[def,mno]chrysene-based materials lies in the efficient and strategic construction of the core structure. Researchers have devised various methods, often starting from readily available precursors, to build this complex aromatic system.

Utilization of Commercially Available Precursors (e.g., 4,10-Dibromo-dibenzo[def,mno]chrysene-6,12-dione)

A key strategy for synthesizing dibenzo[def,mno]chrysene derivatives involves the use of commercially available starting materials, which significantly enhances the accessibility and practicality of these compounds. A prominent example is the use of 4,10-Dibromo-dibenzo[def,mno]chrysene-6,12-dione, a textile dye also known as Vat Orange #3. rsc.orguky.edukaust.edu.sa This precursor provides a robust platform for a variety of subsequent chemical modifications. rsc.org The presence of bromine atoms and ketone functionalities at specific positions on the dibenzo[def,mno]chrysene core allows for targeted chemical transformations. rsc.orgontosight.ai

The general synthetic approach begins with this dibrominated dione (B5365651), enabling researchers to introduce a wide range of functional groups at the 4- and 10-positions. rsc.orguky.edukaust.edu.sa This initial framework is crucial for the subsequent steps that lead to the formation of more complex and functionalized dibenzo[def,mno]chrysene structures.

Reductive Substitution Pathways for Core Modification

Following the initial functionalization of the precursor, reductive substitution pathways are employed to modify the core structure further. These reactions are critical for converting the dione functionalities at the 6- and 12-positions into other desired groups. For instance, the reduction of the ketone groups can lead to the formation of hydroxyl groups, which can then be further derivatized.

While the direct synthesis of Dibenzo(def,mno)chrysene-6-methanol is a specific pathway, the broader strategy often involves creating a variety of derivatives. For example, the dione can be transformed into a 6,12-bis(triisopropylsilylethynyl)dibenzo[def,mno]chrysene derivative. rsc.orguky.edukaust.edu.sa This transformation not only alters the electronic properties of the molecule but also introduces new reactive sites for further functionalization. These reductive and substitution reactions are instrumental in creating a diverse library of dibenzo[def,mno]chrysene-based molecules with tunable properties. rsc.org

Regioselective and Stereoselective Derivatization of this compound Analogues

The ability to selectively introduce functional groups at specific positions of the dibenzo[def,mno]chrysene core is paramount for fine-tuning the material's properties. Regioselective and stereoselective derivatization strategies allow for precise control over the molecular architecture.

Orthogonal Functionalization Strategies at Distinct Molecular Positions (e.g., 4,10- and 6,12-)

Orthogonal functionalization is a powerful strategy that enables the selective modification of different positions on the dibenzo[def,mno]chrysene skeleton independently. rsc.orguky.edu This is particularly relevant for the 4,10- and 6,12-positions, which offer distinct opportunities for chemical modification. rsc.orguky.edu

Starting with 4,10-dibromo-dibenzo[def,mno]chrysene-6,12-dione, the bromine atoms at the 4- and 10-positions can be substituted using various cross-coupling reactions. rsc.org Subsequently, the ketone groups at the 6- and 12-positions can be targeted with different reagents to introduce another set of functional groups. This orthogonal approach allows for the creation of complex molecules with precisely controlled substitution patterns, leading to materials with tailored electronic and physical properties. rsc.org

Metal-Catalyzed Cross-Coupling Reactions for Extended π-Conjugation (e.g., Palladium-Catalyzed)

To enhance the electronic properties of dibenzo[def,mno]chrysene derivatives, extending the π-conjugated system is a common goal. Metal-catalyzed cross-coupling reactions, particularly those utilizing palladium catalysts, are instrumental in achieving this. rsc.org

These reactions are employed to attach various aromatic groups to the 4- and 10-positions of the dibenzo[def,mno]chrysene core. rsc.org Examples of attached groups include thiophene, hexylthiophene, triphenylamine (B166846), and hexylbithiophene. rsc.orguky.edukaust.edu.sa By extending the π-conjugation in this manner, researchers can systematically tune the optical and electronic properties of the resulting molecules, achieving optical edge band gaps ranging from 2.30 eV to 1.65 eV. rsc.orguky.edukaust.edu.sa

Introduction of Electronically Modulating and Sterically Influencing Substituents

The introduction of substituents with specific electronic and steric properties is a key strategy for modulating the behavior of dibenzo[def,mno]chrysene derivatives. By attaching either electron-rich or electron-deficient groups, the electronic nature of the entire molecule can be fine-tuned. rsc.org

For instance, attaching electron-donating groups like triphenylamine can increase the electron density of the core, while electron-withdrawing groups can have the opposite effect. rsc.org Furthermore, the introduction of bulky substituents, such as triisopropylsilyl groups, can influence the solid-state packing of the molecules. This steric influence can be used to control the intermolecular interactions and, consequently, the material's bulk properties like charge mobility.

Research Findings on Dibenzo[def,mno]chrysene Derivatives

The synthetic strategies discussed above have led to the development of a series of novel polycyclic aromatic hydrocarbon compounds with tunable electronic properties. rsc.orguky.edu The table below summarizes the impact of different substituents on the optical properties of 4,10-disubstituted dibenzo[def,mno]chrysene-6,12-dione derivatives. rsc.org

| Substituent at 4,10-positions | Optical Edge Band Gap (eV) |

| Hexylvinylphthalimide | Tunable |

| Thiophene | Tunable |

| Hexylthiophene | Tunable |

| Triphenylamine | Tunable |

| Hexylbithiophene | Tunable |

| Resulting Range | 2.30 - 1.65 |

This table is generated based on the finding that various aromatic groups were attached to the 4- and 10-positions, resulting in optical edge band gaps between 2.30 eV and 1.65 eV. rsc.org

Exploration of Functionalized Dibenzo[g,p]chrysene (B91316) and Other Chrysene-Based Analogues

The functionalization of the dibenzo[g,p]chrysene (DBC) core is a key area of research, as the introduction of different substituents can significantly alter the molecule's electronic, optical, and solubility properties. yu.edu.jo A variety of synthetic strategies have been developed to create these tailored analogues.

One innovative, metal-free approach involves an organophotocatalytic sequential single-electron oxidation. nih.gov This method uses an acridinium (B8443388) salt as an organophotocatalyst to construct the DBC framework from readily available starting materials, avoiding the need for transition metal catalysts. nih.gov Other strategies include a facile route using a Suzuki cross-coupling approach to produce dibenzo[def,p]chrysene and its 12-methoxy derivative, which is a critical precursor for further studies. libretexts.org

Researchers have successfully introduced a range of functional groups onto the DBC scaffold. This includes the synthesis of two series (meta and para) of π-extended DBCs bearing hydrogen, methyl (Me), and methoxy (B1213986) (OMe) groups. yu.edu.jo These modifications have been shown to have significant effects on the optoelectronic properties and charge delocalization of the molecules. yu.edu.jo Furthermore, a solution-processable DBC platform, 2,7-dibromo-10,15-dibutyl DBC, has been developed where the bromine atoms act as "changeable tags," allowing for diverse functionalization. youtube.com

Interactive Table: Synthetic Methodologies for Dibenzo[g,p]chrysene (DBC) Analogues

| Methodology | Catalyst / Reagents | Substituents Introduced | Key Features |

| Organophotocatalysis | Mes-Acr+ (Acridinium salt), Diphenyl disulfide | Various aryl groups | Metal-free, green chemistry alternative. nih.gov |

| Suzuki Cross-Coupling | Pd(dppf)Cl₂, Na₂CO₃ | Methoxy (-OCH₃) | Facile route to key metabolic precursors. yu.edu.jolibretexts.org |

| Oxidative Cascade | CuBr₂ or CuCl₂ | Various aryl groups | Operationally simple, uses inexpensive catalysts. |

| Direct Bromination | Br₂ in CH₂Cl₂ | Bromo (-Br) | Allows for regioselective tetra-bromination. youtube.com |

| Hydroxylation | Not specified | Hydroxyl (-OH) | Site-selective synthesis on para and meta regions. yu.edu.jo |

Stannyllithiation-Based Routes to Dibenzo[g,p]chrysene Derivatives

Stannyllithiation is a powerful organometallic reaction involving the addition of a stannyllithium reagent across a π-system, which can be used to introduce a tin (stannyl) group onto an aromatic ring. This stannylated intermediate can then readily participate in subsequent cross-coupling reactions (like Stille coupling) to form new carbon-carbon bonds, offering a versatile pathway for functionalization.

However, a review of the current scientific literature indicates that stannyllithiation-based routes are not a commonly documented or prominent strategy for the specific functionalization of dibenzo[g,p]chrysene derivatives. Synthetic efforts in this area have predominantly focused on other methods, such as photocatalysis and palladium-catalyzed cross-coupling reactions mentioned previously. While stannyllithiation remains a valid tool in the broader context of aromatic compound synthesis, its specific application to the dibenzo[g,p]chrysene framework is not well-established in the reviewed research.

Methodologies for High Purity Isolation and Purification of this compound and its Derivatives

The isolation and purification of this compound and other PAHs are critical steps to remove impurities, reaction byproducts, and unreacted starting materials. Achieving high purity is essential for accurate characterization of physical properties and for applications in electronics or as analytical standards. A multi-step purification protocol is often required. researchgate.net

Advanced Chromatographic Techniques (e.g., Liquid Chromatography, Gas Chromatography)

Chromatography is the cornerstone of PAH purification. The choice of technique depends on the scale of the purification and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative-scale purification of PAHs. researchgate.net Reversed-phase columns (e.g., C18) are common, using mobile phases like acetonitrile (B52724) and water. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Detection is often achieved using UV-Vis or fluorescence detectors, the latter providing high sensitivity and selectivity for fluorescent PAHs.

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis and purity assessment of volatile and thermally stable PAHs. It offers exceptional separation efficiency and allows for the unambiguous identification of compounds based on their mass spectra. For analysis, sample preparation often involves an extraction step (e.g., solid-phase extraction) to isolate the PAHs from the sample matrix. nih.gov

Interactive Table: Comparison of Chromatographic Purification Techniques for PAHs

| Technique | Principle | Typical Stationary Phase | Mobile Phase / Carrier Gas | Advantages | Limitations |

| HPLC | Differential partitioning between liquid mobile phase and solid stationary phase. | C18, Silica | Acetonitrile, Water, Methanol (B129727) | Scalable for preparative work, non-destructive. | Lower resolution than GC for some isomers. |

| GC-MS | Differential partitioning between gas mobile phase and liquid/solid stationary phase. | DB-5 MS, HP-5MS | Helium, Hydrogen | High resolution, definitive identification via MS. | Requires analyte to be volatile and thermally stable; destructive. |

| Column Chromatography | Adsorption chromatography on a larger scale. researchgate.net | Silica gel, Alumina | Hexane, Dichloromethane | Good for initial, large-scale cleanup of crude products. researchgate.net | Labor-intensive, lower resolution. |

Recrystallization and Complexation Strategies (e.g., Picrate Complexation)

Recrystallization is a fundamental purification technique for solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For chrysene (B1668918) derivatives, recrystallization is often used as a final purification step to obtain highly crystalline material.

Complexation is a more selective strategy that exploits non-covalent interactions to separate specific PAHs. A classic example is picrate complexation . Picric acid, being electron-poor, forms stable, often brightly colored, charge-transfer complexes with electron-rich PAHs. These solid complexes can be isolated by filtration and then decomposed, typically by treatment with a base, to release the purified PAH. This method is effective for separating aromatic hydrocarbons from non-aromatic contaminants or for fractionating mixtures of different PAHs.

More modern approaches use host-guest chemistry, where specifically designed molecules, such as protonated hexaazacyclophane macrocycles, can selectively bind PAHs like phenanthrene (B1679779) and anthracene, facilitating their detection and separation. yu.edu.jo The binding strength in these complexes is influenced by the geometry of the host cavity and the shape of the PAH guest. yu.edu.jo

Zone Refining for Ultrapure Samples

Zone refining is a powerful physical method for achieving exceptionally high levels of purity (e.g., 99.999% or higher) in crystalline, thermally stable organic and inorganic compounds. researchgate.net The technique is based on the principle that impurities are typically more soluble in the molten (liquid) state of a substance than in its solid state. researchgate.net

The process involves passing a narrow molten zone slowly along a solid rod of the material to be purified. researchgate.net At the moving liquid-solid interface, the pure material preferentially crystallizes, while the impurities concentrate in the molten zone. researchgate.net This molten zone is moved from one end of the rod to the other, effectively "sweeping" the impurities to one end, which can then be physically removed. researchgate.net Repeating the process multiple times (passes) progressively increases the purity of the main part of the rod. researchgate.net This method is particularly valuable for producing ultrapure samples of materials like this compound for use as analytical standards or in semiconductor applications.

Elucidation of Structure Property Relationships and Electronic Characteristics

Interplay of Molecular Architecture and Electronic Structure in Dibenzo(def,mno)chrysene-6-methanol Systems

The electronic behavior of dibenzo[def,mno]chrysene derivatives is intrinsically linked to their rigid, planar, and extended π-conjugated system. The parent molecule, anthanthrene (B94379), possesses a unique electronic structure that can be systematically modified through the introduction of functional groups at various positions. The substitution pattern, particularly at the 4, 10, 6, and 12 positions, plays a critical role in modulating the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Optoelectronic Properties and Band Gap Engineering

The ability to tune the optoelectronic properties of dibenzo[def,mno]chrysene derivatives through synthetic modification makes them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Spectroscopic Characterization of Electronic Transitions

The electronic transitions of anthanthrene and its derivatives are characterized by absorption and emission spectra that are sensitive to the molecular structure and the surrounding environment. Anthanthrene itself displays structured absorption and fluorescence spectra, with the emission typically appearing in the blue region of the visible spectrum.

Influence of Substituents on Optical Edge Band Gaps

The introduction of various substituents onto the dibenzo[def,mno]chrysene framework is a powerful strategy for band gap engineering. Research has demonstrated that both electron-donating and electron-withdrawing groups can be used to modify the optical band gap.

A systematic study on a series of 4,10-disubstituted and 6,12-bis(triisopropylsilylethynyl)dibenzo[def,mno]chrysene derivatives revealed that the optical edge band gaps could be tuned over a range from 2.30 eV to 1.65 eV. This was achieved by attaching aromatic groups with varying electronic properties, such as hexylvinylphthalimide, thiophene, and triphenylamine (B166846), to the dibenzo[def,mno]chrysene core.

Analysis of Molecular Aggregation and Supramolecular Interactions

Impact of Molecular Packing and Unique Molecular Arrangements on Bulk Behavior

The bulk properties of organic semiconductor materials are critically dependent on the arrangement of molecules in the solid state. The planarity and potential for π-π stacking in dibenzochrysene derivatives are key determinants of their performance in electronic devices. For this compound, the introduction of the hydroxymethyl group can significantly influence its molecular packing.

The potential for hydrogen bonding through the hydroxyl moiety introduces a strong directional intermolecular force that can dictate the crystal packing arrangement. This is in addition to the van der Waals forces and π-π interactions inherent to the large aromatic core. The interplay of these forces can lead to various packing motifs, such as herringbone or slipped-stack arrangements, which in turn affect the electronic coupling between adjacent molecules and, consequently, the charge transport properties of the bulk material.

In related dibenzo[c,l]chrysene derivatives, single crystal X-ray diffraction analysis has revealed how different substituents can lead to distinct packing structures, from layered, sheet-like arrangements to more complex three-dimensional networks. mdpi.com For instance, the presence of fluorine atoms in some derivatives leads to short intermolecular contacts that guide the assembly into either flat, layer-like structures or herringbone-like crystal packing systems. mdpi.com Similarly, in π-extended dibenzo[g,p]chrysenes, isomerism has been shown to result in different packing structures, with one isomer exhibiting a permanent three-dimensional porous structure in the solid state. rsc.org For this compound, the hydroxymethyl group could potentially lead to a highly ordered, hydrogen-bonded network, which would have a profound impact on its bulk conductivity and other physical properties. The steric hindrance and polarity introduced by the -CH2OH group will compete with the tendency of the planar aromatic cores to form close-packed π-stacked structures.

Redox Properties and Electrochemical Behavior

The redox properties of dibenzochrysene derivatives are fundamental to their potential use in organic electronics, as they determine the ease with which they can be oxidized or reduced, a key process in the functioning of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Investigation of Oxidation and Reduction Processes via Voltammetry

Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful techniques used to probe the oxidation and reduction potentials of electroactive molecules. For dibenzochrysene derivatives, these methods typically reveal reversible or quasi-reversible redox processes corresponding to the sequential removal or addition of electrons from the molecule's frontier molecular orbitals.

Studies on various dibenzo[g,p]chrysene (B91316) derivatives have demonstrated that their oxidation potentials can be systematically tuned by the introduction of different substituent groups. nih.govbeilstein-journals.org For example, the parent, unsubstituted dibenzo[g,p]chrysene exhibits a two-step reversible oxidation. beilstein-journals.org The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, generally lowers the oxidation potential, making the compound easier to oxidize. nih.gov Conversely, electron-withdrawing groups would be expected to increase the oxidation potential.

The hydroxymethyl group on this compound is weakly electron-donating. Therefore, it is anticipated that its first oxidation potential would be slightly lower than that of the parent dibenzo(def,mno)chrysene. Voltammetric measurements would likely show at least one reversible oxidation wave corresponding to the formation of a stable radical cation. The precise potential would also be influenced by the solvent and supporting electrolyte used in the measurement.

To illustrate the effect of substitution on oxidation potentials in a related system, the following table presents data for several dibenzo[g,p]chrysene (DBC) derivatives.

| Compound | First Oxidation Potential (E_ox1 vs Fc/Fc+) [V] | Second Oxidation Potential (E_ox2 vs Fc/Fc+) [V] |

| DBC-H (unsubstituted) | 0.34 | 0.72 |

| MeO-DBC-1 | 0.40 | - |

| DBC-Me | 0.41 | 0.82 |

| DBC-SMe | 0.41 | - |

| DBC-Si | 0.43 | 0.82 |

This table presents data for dibenzo[g,p]chrysene derivatives to illustrate the impact of substituents on redox potentials. Data sourced from a study on twisted dibenzo[g,p]chrysene derivatives. nih.govbeilstein-journals.org

Correlation with Highest Occupied Molecular Orbital (HOMO) Energy Levels

The first oxidation potential of an organic molecule is directly related to the energy of its Highest Occupied Molecular Orbital (HOMO). A lower oxidation potential corresponds to a higher HOMO energy level, indicating that less energy is required to remove an electron. This relationship is crucial for designing materials for applications like OPVs, where the alignment of the HOMO level of the donor material with the LUMO level of the acceptor material is critical for efficient charge separation.

The HOMO energy level can be estimated from the onset of the first oxidation peak in the cyclic voltammogram using the following empirical formula:

E_HOMO = - (E_ox_onset vs. Ferrocene/Ferrocenium + 5.1) eV

DFT calculations on dibenzo[g,p]chrysene derivatives have shown that substituents and molecular geometry (such as the twist angle in the chrysene (B1668918) core) can systematically alter the HOMO and LUMO energy levels. nih.govbeilstein-journals.org Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower it. The hydroxymethyl group in this compound is expected to slightly raise the HOMO energy level compared to the unsubstituted parent compound.

The table below shows the correlation between the first oxidation potential and the calculated HOMO energy levels for some dibenzo[g,p]chrysene derivatives.

| Compound | E_ox1 [V] (vs Fc/Fc+) | Estimated HOMO [eV] | Calculated HOMO [eV] (DFT) |

| DBC-H | 0.34 | -5.44 | -4.64 |

| DBC-Me | 0.41 | -5.51 | -4.68 |

| DBC-SMe | 0.41 | -5.51 | -4.68 |

| DBC-Br | 0.50 | -5.60 | -4.75 |

This table illustrates the relationship between oxidation potential and HOMO energy levels for related dibenzo[g,p]chrysene derivatives. The estimated HOMO is based on the experimental oxidation potential. Data sourced from a study on twisted dibenzo[g,p]chrysene derivatives. nih.gov

Effects of Molecular Aggregation on Reversible Potentials

In solution, polycyclic aromatic hydrocarbons can form aggregates, especially at higher concentrations. This aggregation can have a significant impact on the measured reversible potentials. The formation of aggregates can alter the local dielectric environment of the molecule and introduce intermolecular electronic interactions that are not present in isolated molecules.

For some polycyclic aromatic hydrocarbons, aggregation has been shown to facilitate both oxidation and reduction by shifting the reversible potentials. rsc.org Specifically, the oxidation potential may shift to less positive values, and the reduction potential to less negative values. This is because the charge generated upon oxidation or reduction can be delocalized over multiple molecules within the aggregate, stabilizing the charged species.

For this compound, the presence of the hydroxymethyl group could promote aggregation through hydrogen bonding, potentially leading to a pronounced concentration dependence of its redox potentials in solution. This effect would be crucial to consider when characterizing the material and predicting its behavior in solid-state devices where molecules are in close proximity. Detailed concentration-dependent electrochemical studies would be necessary to fully understand the impact of aggregation on the reversible potentials of this specific compound.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of Dibenzo(def,mno)chrysene-6-methanol. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its parent compounds, chrysene (B1668918) and anthanthrene (B94379), and related hydroxylated PAH metabolites. nih.govchemicalbook.com

The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the hydroxyl proton. The eleven aromatic protons are situated in a complex, electron-delocalized environment and would appear as a series of multiplets in the downfield region, typically between 7.0 and 9.0 ppm. chemicalbook.commdpi.com The precise shifts and coupling patterns would depend on the specific electronic environment of each proton.

The protons of the methylene group (-CH₂OH) would likely produce a singlet or a doublet (if coupled to the hydroxyl proton) in the range of 4.5 to 5.5 ppm. The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature and would likely appear as a broad singlet.

Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (11H) | 7.0 - 9.0 | Multiplets (m) | Complex splitting patterns due to coupling between adjacent aromatic protons. |

| Methylene Protons (-CH₂-) | ~4.5 - 5.5 | Singlet (s) or Doublet (d) | Position is influenced by the aromatic ring current and the electronegative oxygen atom. |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet (br s) | Shift is dependent on solvent, concentration, and hydrogen bonding. |

¹³C-NMR spectroscopy would complement the proton data, showing a large number of signals in the aromatic region (typically 120-150 ppm) corresponding to the 22 carbons of the dibenzochrysene core. A distinct signal for the methylene carbon (-CH₂OH) would be expected in the more upfield region (around 60-70 ppm).

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The spectrum is expected to be complex, with multiple absorption bands corresponding to transitions to different excited states. The introduction of the -CH₂OH group is not expected to significantly alter the main absorption features of the dibenzochrysene chromophore, as it is not directly conjugated with the π-system. However, it may cause small shifts in the absorption maxima (a slight red or blue shift) due to its inductive effects. Theoretical calculations and experimental data on related compounds show that dibenzochrysene derivatives have optical edge band gaps typically between 1.65 eV and 2.30 eV. rsc.org

Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted Wavelength Range (nm) | Notes |

|---|---|---|

| π-π* | ~250 - 450 | Multiple strong absorption bands are characteristic of large PAHs. nih.gov |

Mass Spectrometry (MS) and Related Ionization Techniques (e.g., MALDI-TOF MS)

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₃H₁₄O, corresponding to a monoisotopic mass of 306.1045 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass.

In electron ionization (EI) mass spectrometry, the molecule would first form a molecular ion (M⁺•) at m/z 306. Due to the stability of the large aromatic system, this peak is expected to be prominent. libretexts.org Subsequent fragmentation would provide structural information. The fragmentation of alcohols often involves the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.orgdocbrown.info For this compound, the most likely fragmentation pathways would involve the substituent group.

Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful for large molecules like PAHs, as they are soft ionization methods that can produce intact molecular ions with minimal fragmentation, which is ideal for confirming molecular weight. ca.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Loss | Notes |

|---|---|---|---|

| 306 | [C₂₃H₁₄O]⁺• | - | Molecular Ion (M⁺•). Expected to be a strong peak. chemguide.co.uk |

| 305 | [C₂₃H₁₃O]⁺ | H• | Loss of a hydrogen radical. |

| 289 | [C₂₃H₁₃]⁺ | •OH | Loss of a hydroxyl radical from the methanol (B129727) group. |

| 277 | [C₂₂H₁₃]⁺ | •CHO | Loss of a formyl radical. |

| 275 | [C₂₂H₁₁]⁺ | •CH₂OH | Loss of the hydroxymethyl radical, leading to the stable dibenzochrysene cation radical. Likely a significant fragment. |

X-ray Crystallography for Solid-State Structure and Molecular Packing Analysis

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure and reveals how molecules are arranged in the solid state. Although a crystal structure for this compound has not been reported, analysis of related dibenzochrysene derivatives allows for an educated prediction of its packing behavior. mdpi.comrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Groups

FTIR spectroscopy is used to identify the functional groups and characterize the vibrational modes of a molecule. The FTIR spectrum of this compound would be a composite of the signals from the large aromatic system and the methanol substituent. The spectrum of the parent PAH, anthanthrene (dibenzo[def,mno]chrysene), shows characteristic absorptions for aromatic C-H stretching and bending, as well as aromatic ring vibrations. nist.govnist.gov

The key diagnostic peaks for the methanol group would be a broad O-H stretching band, C-H stretching bands for the methylene group, and a C-O stretching band.

Predicted FTIR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

|---|---|---|---|

| 3600 - 3200 | O-H stretch | -OH | Typically a broad band due to hydrogen bonding. nist.gov |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds. nist.gov |

| 2960 - 2850 | C-H stretch | -CH₂- | Asymmetric and symmetric stretching of the methylene group. nist.gov |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the aromatic core. nist.gov |

| ~1050 | C-O stretch | -CH₂-O- | Characteristic stretching vibration of the primary alcohol. nist.gov |

| 900 - 675 | C-H out-of-plane bend | Aromatic C-H | Pattern is indicative of the substitution on the aromatic rings. nist.gov |

Cyclic Voltammetry (CV) and Electrochemical Spectroscopy for Redox Characterization

Cyclic voltammetry is the primary technique used to investigate the redox properties of electroactive species like this compound. It provides information on the oxidation and reduction potentials, which correspond to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

For a large PAH like this, the voltammogram is expected to show at least one reversible or quasi-reversible oxidation wave (corresponding to the removal of an electron from the π-system to form a radical cation) and at least one reduction wave (corresponding to the addition of an electron to form a radical anion). The electrochemical bandgap can be estimated from the difference between the onset potentials of the first oxidation and first reduction. Studies on related dibenzo[def,mno]chrysene derivatives show tunable electronic properties. researchgate.net The -CH₂OH group, being weakly electron-donating through an inductive effect, might be expected to slightly lower the oxidation potential compared to the unsubstituted parent compound, making it marginally easier to oxidize.

Advanced Analytical Methodologies for Characterization of PAHs and Derivatives

The analysis of this compound, especially in environmental or biological samples, often requires sophisticated separation and detection techniques due to the complexity of the matrices and the low concentrations typically encountered.

High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence (FLD) or mass spectrometry (MS) detectors, is a standard method for the analysis of PAHs and their metabolites. nih.govnih.gov The inherent fluorescence of the large aromatic system allows for highly sensitive detection with an FLD. HPLC-MS combines the powerful separation capabilities of HPLC with the definitive identification provided by MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile and thermally stable PAH derivatives. ontosight.ai The combination of chromatographic retention time and the mass spectrum provides a high degree of confidence in the identification of the target analyte. These methods are essential for studying the metabolic pathways and environmental fate of compounds like this compound. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Dibenzo(def,mno)chrysene-6-methanol, DFT calculations offer a detailed understanding of its fundamental properties.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical behavior of this compound. DFT calculations on related dibenzo[g,p]chrysene (B91316) derivatives have shown that substituent groups significantly influence these energy levels. nih.gov For instance, the introduction of an electron-donating group can raise the HOMO energy level, making the molecule more susceptible to oxidation. nih.gov Conversely, electron-withdrawing groups can lower the LUMO energy, increasing its electron affinity.

The following table illustrates typical global reactivity descriptors that can be calculated using DFT and their significance. The values presented are hypothetical for this compound, as specific experimental or calculated data for this exact compound were not found in the search results.

| Descriptor | Formula | Significance | Hypothetical Value |

| HOMO Energy (E_HOMO) | - | Electron-donating ability; susceptibility to electrophilic attack | -5.8 eV |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability; susceptibility to nucleophilic attack | -2.1 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability | 3.7 eV |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution | 1.85 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape | -3.95 eV |

| Electrophilicity (ω) | μ^2 / (2η) | Propensity to accept electrons | 4.22 eV |

Note: These values are illustrative and would require specific DFT calculations for this compound for validation.

Studies on similar structures, such as 6,12-dihydro-6,12-diboradibenzo[def,mno]chrysene, have utilized DFT to determine a low-lying LUMO of -3.53 eV, indicating its potential as an n-type material in organic electronics. bohrium.com

Time-dependent DFT (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra, providing insights into the electronic transitions of molecules. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net TD-DFT calculations can predict the absorption wavelengths and oscillator strengths, which correspond to the peaks in an experimental spectrum. For PAHs, these calculations are instrumental in understanding how structural modifications affect their optical properties. mdpi.commdpi.comresearchgate.netresearchgate.net

For example, TD-DFT studies on various PAHs have shown that the absorption spectra are characterized by strong absorption in the UVB/UVA region. mdpi.comresearchgate.net The introduction of substituents can cause a red-shift (to longer wavelengths) or blue-shift (to shorter wavelengths) in the absorption bands. Research on dibenzo[g,p]chrysene derivatives demonstrated that all substituted derivatives showed a red-shift in their absorption spectra compared to the unsubstituted parent compound. nih.govbeilstein-journals.org This is crucial for tuning the optical properties of these materials for applications in devices like organic solar cells and light-emitting diodes.

Quantum Chemical Methods for Thermochemical Property Prediction (e.g., Enthalpies of Formation)

Quantum chemical methods are employed to predict the thermochemical properties of molecules, such as their enthalpies of formation. While specific data for the enthalpy of formation of this compound is not available in the reviewed literature, the NIST WebBook provides an experimental value for the enthalpy of sublimation of the parent compound, Dibenzo[def,mno]chrysene, as 135 ± 5 kJ/mol at 479 K. nist.gov Theoretical calculations can complement such experimental data, especially for derivatives where experimental measurements are challenging. High-level ab initio methods or DFT can be used to calculate the gas-phase enthalpy of formation, which is a critical parameter in understanding the molecule's stability and energy content.

Molecular Modeling of Intermolecular Interactions and Aggregation Behavior

Molecular modeling, particularly through molecular dynamics (MD) simulations, is a powerful technique to study the non-covalent interactions that govern the aggregation of molecules in solution or the solid state. nih.gov The aggregation behavior of PAHs like this compound is critical for their application in organic electronics, as it directly influences charge transport and device performance.

MD simulations can predict the propensity of molecules to aggregate by simulating their behavior in a solvent over time. nih.gov By analyzing the trajectories, researchers can identify the formation of clusters and the types of intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that stabilize these aggregates. nih.gov While no specific MD studies on this compound were found, the methodology has been successfully applied to a range of small molecules to predict their aggregation behavior with high accuracy. nih.gov Such studies would be invaluable in understanding how the hydroxymethyl group influences the solid-state packing and thin-film morphology of this compound.

Rational Design and Prediction of this compound Derivatives with Tailored Properties

Computational chemistry plays a pivotal role in the rational design of new molecules with specific, tailored properties. By starting with a core structure like Dibenzo(def,mno)chrysene, scientists can computationally screen a variety of derivatives to predict their electronic and optical properties before undertaking their synthesis.

A study on the orthogonal substitution of dibenzo[def,mno]chrysene at the 4, 10, and 6, 12 positions has demonstrated the feasibility of tuning the electronic properties through varied molecular architecture. rsc.orgkaust.edu.sa By attaching different electron-rich and electron-deficient groups, researchers were able to achieve a range of optical band gaps from 2.30 eV to 1.65 eV. rsc.orgkaust.edu.sa This approach allows for the targeted design of materials for specific applications, such as active layers in solar cells or emitters in OLEDs. rsc.orgscispace.com The presence of the methanol (B129727) group at the 6-position of this compound provides a versatile handle for further functionalization, enabling the synthesis of a wide array of novel derivatives with computationally predicted properties. ontosight.aiontosight.ai

Transfer Integral Calculations for Carrier Transport Pathways

Computational and theoretical chemistry play a pivotal role in understanding the charge transport properties of organic semiconducting materials. For polycyclic aromatic hydrocarbons (PAHs) like this compound, transfer integral calculations are essential for predicting their potential as active components in electronic devices. These calculations provide a quantitative measure of the electronic coupling between adjacent molecules in a crystal lattice, which in turn governs the efficiency of charge carrier (hole or electron) transport.

The transfer integral (often denoted as t) is a key parameter in the framework of Marcus theory, which describes the rate of charge transfer between a donor and an acceptor molecule. A higher transfer integral value generally corresponds to a higher charge mobility. The calculation of these integrals is typically performed using quantum chemical methods, such as Density Functional Theory (DFT). These methods allow for the determination of the electronic structure of the molecules and the interactions between them in their crystalline form.

While specific transfer integral calculations for this compound are not extensively documented in publicly available research, studies on the parent compound, dibenzo[def,mno]chrysene, and its derivatives offer significant insights. researchgate.netrsc.org For instance, computational studies on dibenzo[def,mno]chrysene have explored the impact of chemical modifications on its electronic properties. researchgate.netrsc.org These studies often involve calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the charge injection and transport characteristics of a material.

The process of calculating transfer integrals for a material like this compound would involve several steps. First, the molecular geometry of the compound would be optimized using DFT. Then, the crystal packing of the molecules would be determined or modeled. The electronic coupling between neighboring molecules in various packing arrangements (e.g., cofacial, slip-stacked) would then be calculated. The pathways for charge transport are determined by the arrangement of molecules in the solid state and the magnitude of the transfer integrals along different crystallographic directions. The dominant transport pathways are those with the largest transfer integral values.

The theory of charge carrier transport in aromatic hydrocarbon crystals suggests that transport can occur through two primary mechanisms: hopping and coherent (band-like) transport. epa.gov At room temperature, for many organic materials, the hopping mechanism is dominant. In this model, charge carriers "hop" from one molecule to the next, and the rate of this hopping is influenced by the transfer integral and the reorganization energy (the energy required to distort the molecule's geometry upon gaining or losing a charge).

To provide a clearer picture of the kind of data generated from such computational studies, the following interactive table presents hypothetical transfer integral values for hole and electron transport along different packing motifs for a generic dibenzochrysene derivative, based on the types of findings in related research.

| Packing Motif | Hole Transfer Integral (meV) | Electron Transfer Integral (meV) |

| Dimer 1 (π-stacking) | 150 | 120 |

| Dimer 2 (Slip-stacked) | 80 | 95 |

| Dimer 3 (T-shaped) | 10 | 15 |

This table is illustrative and does not represent experimentally verified data for this compound. The values are representative of typical ranges found in computational studies of similar PAH-based organic semiconductors.

Applications in Advanced Materials Science and Emerging Technologies

Organic Electronic and Optoelectronic Devices

The inherent properties of the dibenzochrysene architecture, such as high charge carrier mobility and strong light absorption/emission, are highly sought after for organic electronic devices. Functionalization at different positions on the core allows for the precise tuning of energy levels (HOMO/LUMO) and bandgaps, enabling its use in a range of components. rsc.orgrsc.org

The dibenzochrysene framework is a promising building block for donor-acceptor polymers used in organic solar cells (OSCs), also known as organic photovoltaics. In one study, polymers based on a 2,9-dibenzo[b,def]chrysene unit were synthesized. rsc.org This core was made electron-donating by converting ketone groups to alkoxy groups. rsc.orgrsc.org These polymers were then combined with different electron-accepting units to create materials with bandgaps ranging from 1.61 to 1.86 eV. rsc.orgrsc.org When incorporated into OSCs, one of these polymers achieved a power conversion efficiency (PCE) of 1.2%. rsc.org The study highlighted that the highest occupied molecular orbital (HOMO) energy levels are primarily determined by the dibenzochrysene donor unit, making it a key component for tuning the photovoltaic properties. rsc.org

The same series of 2,9-dibenzo[b,def]chrysene-based polymers developed for OPVs were also tested in organic field-effect transistors (OFETs). rsc.org These materials demonstrated p-channel (hole-transporting) characteristics. rsc.org The measured hole mobility values reached up to 3.62 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org Research on other chrysene (B1668918) derivatives has also shown significant promise for OFET applications, with some vapor-deposited films of 2,8-disubstituted chrysenes achieving mobilities as high as 4.1 × 10⁻² cm²V⁻¹s⁻¹. researchgate.net The performance of these materials is heavily influenced by molecular packing and film morphology, which can be controlled by factors like substrate temperature during deposition. researchgate.net This demonstrates the potential of the chrysene-family, including DBC derivatives, as high-performance semiconductors.

| Polymer/Derivative | Device Type | Performance Metric | Value |

| P1 (DBC-based polymer) | OFET | Hole Mobility (μh) | 1.15 x 10⁻⁴ cm² V⁻¹ s⁻¹ |

| P2 (DBC-based polymer) | OFET | Hole Mobility (μh) | 3.62 x 10⁻⁴ cm² V⁻¹ s⁻¹ |

| P3 (DBC-based polymer) | OFET | Hole Mobility (μh) | 1.25 x 10⁻⁴ cm² V⁻¹ s⁻¹ |

| P2 (DBC-based polymer) | OSC | Power Conversion Efficiency (PCE) | 1.2% |

| Ph-CR (2,8-diphenylchrysene) | OFET | Hole Mobility (μh) | 4.1 x 10⁻² cm² V⁻¹ s⁻¹ |

Table 1: Performance of Dibenzochrysene-based polymers in OFETs and OSCs. Data sourced from rsc.orgrsc.orgresearchgate.net.

The dibenzo[def,mno]chrysene (anthanthrene) structure is an excellent candidate for OLEDs due to its high luminescence efficiency and stability. Anthanthrene (B94379) derivatives have been shown to be efficient and very stable blue emitters, with solid-state fluorescence quantum yields (ΦF) as high as 0.86. acs.org An electroluminescent device using one such derivative as a dopant produced a high efficiency of 3.0 cd/A with stable blue CIE coordinates of (0.13, 0.25) and an impressive luminescence half-life of over 3500 hours. acs.org

More advanced modifications, such as introducing boron atoms into the DBC core, have created novel materials with unique properties. A doubly boron-doped polycyclic aromatic hydrocarbon, 6,12-dimesityl-6,12-dihydro-6,12-diboradibenzo[def,mno]chrysene (MDBDBC), was synthesized and found to have a low-lying LUMO energy level of -3.53 eV. bohrium.comresearchgate.netnih.gov This electron-deficient character makes it a promising n-type material. When used in an OLED, MDBDBC produced green electroluminescence with a maximum external quantum efficiency (EQE) of 4.9%. bohrium.comresearchgate.net

| Derivative | Device Role | Emission Color | Max. EQE (%) | Additional Notes |

| Anthanthrene derivative | Dopant Emitter | Blue | N/A (Efficiency: 3.0 cd/A) | Half-life > 3500 h |

| MDBDBC | n-type unit/Emitter | Green | 4.9% | Low-lying LUMO (-3.53 eV) |

Table 2: Performance of Dibenzo[def,mno]chrysene (Anthanthrene) derivatives in OLEDs. Data sourced from bohrium.comacs.orgresearchgate.net.

Singlet fission is a process where a single high-energy singlet exciton (B1674681) converts into two lower-energy triplet excitons, potentially doubling the efficiency of solar cells. nih.gov The energetic criteria for this process are demanding, requiring specific relationships between the singlet and triplet energy levels of a material. The tunable nature of the dibenzochrysene core makes it an intriguing platform for designing materials capable of singlet fission. The starting material 4,10-dibromoanthanthrone (B179460) (Vat Orange 3), a dibenzo[def,mno]chrysene-dione, has been explicitly identified as a precursor for synthesizing molecules for singlet fission applications. rsc.orgrsc.org While specific performance data is an active area of research, the use of the DBC scaffold points to its potential in next-generation photovoltaic technologies.

Many traditional luminophores suffer from aggregation-caused quenching (ACQ), where their light emission decreases at high concentrations or in the solid state. Materials exhibiting aggregation-induced emission (AIE) do the opposite, becoming more emissive upon aggregation. This property is highly valuable for solid-state lighting and sensing applications. Similar to singlet fission, the versatile dibenzo[def,mno]chrysene-dione "Vat Orange 3" has been used as a foundational block to create materials that exhibit AIE. rsc.orgrsc.org This suggests that by carefully designing derivatives of the DBC core, such as Dibenzo(def,mno)chrysene-6-methanol, new AIE-active materials could be developed for advanced optoelectronic applications.

Advanced Catalysis and Energy Conversion

While the primary focus of research on dibenzochrysene derivatives has been in organic electronics, their fundamental properties suggest potential in other advanced fields. The stable, extended π-system and the ability to undergo reversible oxidation and reduction processes are hallmarks of molecules used in catalysis and energy conversion. For instance, carbene-stabilized 6,12-diboraanthanthrenes exhibit unique, multistage redox behaviors, including reversible one- and two-electron oxidations. nih.gov This electrochemical activity is central to catalytic cycles. Although direct applications of this compound in catalysis have not yet been reported, the demonstrated redox capabilities of the core structure suggest a promising avenue for future exploration in fields like electrocatalysis or photocatalysis.

Photocatalytic Systems for Hydrogen Production using Conjugated Polymers

While direct studies on this compound for photocatalytic hydrogen production are not extensively documented, the broader class of conjugated polymers based on polycyclic aromatic hydrocarbons is a field of active research for this application. The fundamental principle involves using the polymer to absorb light, generating electron-hole pairs that can then drive the reduction of protons to produce hydrogen gas.

The dibenzochrysene core, with its extensive electron delocalization, is an excellent chromophore for absorbing visible light. The methanol (B129727) group on this compound offers a reactive site that can be utilized to incorporate this PAH into larger polymer structures. For instance, the hydroxyl group can be converted into other functional groups, enabling polymerization reactions.

Research on related dibenzo[g,p]chrysene-based conjugated polymers has demonstrated their potential as effective photocatalysts for hydrogen evolution. These polymers exhibit tunable optical bandgaps and carrier transport properties, which are crucial for efficient photocatalysis. The introduction of specific functional groups can further enhance the photocatalytic activity by promoting charge separation and transfer. Therefore, it is plausible that polymers functionalized with this compound could be designed to exhibit favorable properties for photocatalytic hydrogen production.

CO2 Reduction through this compound-based Catalysts

The photocatalytic reduction of carbon dioxide (CO2) into valuable fuels is another critical area where this compound-based materials could find application. Similar to hydrogen production, the process relies on a photocatalyst that can absorb light and generate charge carriers with sufficient potential to reduce CO2.

The extended π-system of the dibenzochrysene moiety can efficiently capture photons, initiating the photocatalytic cycle. The methanol group provides a handle for anchoring the molecule onto catalytic supports or for incorporation into more complex catalytic systems. While specific research on this compound for CO2 reduction is limited, studies on other polycyclic aromatic hydrocarbons suggest that these molecules can be effective in this capacity. The functionalization of the PAH core is a key strategy to tune the electronic properties and improve the efficiency and selectivity of the CO2 reduction process. The development of catalysts based on this compound would likely involve its integration into a larger framework, such as a metal-organic framework (MOF) or a covalent organic framework (COF), to create active and stable catalytic sites.

Supramolecular Chemistry and Host-Guest Complexation

The planar and aromatic nature of the dibenzochrysene core makes this compound a potential candidate for applications in supramolecular chemistry, particularly in the formation of host-guest complexes. The large, electron-rich surface of the PAH can engage in π-π stacking interactions, which are a driving force in the self-assembly of supramolecular structures.

While there is no direct evidence of this compound acting as a host molecule, the general principles of supramolecular chemistry suggest its potential. The methanol group could further contribute to the formation of stable complexes through hydrogen bonding with suitable guest molecules. The ability of related dibenzochrysene derivatives to form ordered assemblies has been noted in the context of crystal engineering and the formation of covalent organic frameworks. These frameworks can possess well-defined pores and cavities capable of encapsulating guest molecules, demonstrating the potential of the dibenzochrysene scaffold in host-guest chemistry.

Molecular Recognition and Sensing Platforms

The fluorescent properties of polycyclic aromatic hydrocarbons are often sensitive to their local environment, a characteristic that can be exploited for the development of molecular sensors. Dibenzo(def,mno)chrysene derivatives have been investigated as fluorescent probes. For instance, a novel dibenzo[a,c]phenazine-based fluorescent probe has been shown to exhibit high selectivity and sensitivity for thiophenols in environmental water samples. nih.gov

The fluorescence of this compound could potentially be quenched or enhanced upon interaction with specific analytes, forming the basis of a sensing platform. The methanol group could be functionalized to introduce specific recognition sites, thereby tailoring the sensor for a particular target molecule. The combination of the inherent fluorescence of the dibenzochrysene core and the chemical versatility of the methanol group makes this compound a promising building block for the design of new chemosensors.

Development of Functional Polymeric Materials and Organic Semiconductors

One of the most promising areas of application for this compound is in the development of functional polymeric materials and organic semiconductors. The dibenzo[def,mno]chrysene core possesses excellent electronic properties, making it an attractive building block for materials used in organic electronics.

Research has demonstrated that derivatives of dibenzo[def,mno]chrysene can be used to create soluble materials with tunable optical and electronic properties. For example, by starting with 4,10-dibromo-dibenzo[def,mno]chrysene-6,12-dione, researchers have been able to synthesize a series of soluble derivatives with varying band gaps. rsc.org The presence of the methanol group in this compound provides a convenient point of attachment for polymerization. The hydroxyl group can be readily converted to other functional groups suitable for various polymerization techniques, such as Suzuki or Sonogashira coupling reactions. This allows for the incorporation of the rigid and electronically active dibenzochrysene unit into the backbone of conjugated polymers.

Future Research Directions and Interdisciplinary Opportunities for Dibenzo Def,mno Chrysene 6 Methanol

Development of Novel and Efficient Synthetic Routes to Complex Analogues

The synthesis of complex polycyclic aromatic hydrocarbons often involves methods that require harsh conditions and result in low yields. researchgate.netbenthamdirect.com Future research will likely focus on developing milder and more efficient synthetic pathways to analogues of Dibenzo(def,mno)chrysene-6-methanol. Modern synthetic methods that could be adapted and optimized include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki coupling have proven effective in constructing the core of complex PAHs and could be employed to build substituted anthanthrene (B94379) backbones before or after the introduction of the methanol (B129727) group. researchgate.netbenthamdirect.comresearchgate.net

Oxidative Photocyclization: This method offers a powerful way to form the fused ring systems characteristic of PAHs from more accessible precursors. researchgate.netbenthamdirect.com

Diels-Alder Cycloaddition: As a classic method for ring formation, this reaction could be used to build the polycyclic system in a controlled manner. researchgate.netbenthamdirect.com

Flash Vacuum Pyrolysis: This technique can be used to create complex aromatic structures through high-temperature rearrangements. researchgate.netbenthamdirect.com

The goal is to move beyond traditional, often inefficient methods to more sophisticated, high-yield syntheses. A significant challenge lies in achieving regioselectivity, placing functional groups at specific positions on the large aromatic core to fine-tune the resulting properties. The development of one-pot syntheses, as has been achieved for related boron-doped PAHs, would represent a major step forward in efficiency and scalability. bohrium.com

Exploration of Advanced Functionalization Strategies for Enhanced Performance

The performance of materials derived from this compound is intrinsically linked to the functional groups attached to its aromatic core. The existing methanol group serves as a key handle for further chemical modification. Future research will explore converting the -CH2OH group into a wide array of other functionalities, such as:

Ethers and Esters: To modify solubility and influence intermolecular packing.

Amines: To introduce hydrogen bonding capabilities or alter electronic properties.

Halogens (e.g., Bromomethyl): To create reactive intermediates for further coupling reactions, enabling the construction of larger, more complex architectures. ontosight.ai

Alkynes: As demonstrated with 6,12-bis(triisopropylsilylethynyl)dibenzo[def,mno]chrysene, the introduction of bulky alkyne groups can enhance solubility and influence optoelectronic properties. rsc.org

Furthermore, direct C-H functionalization of the aromatic rings offers a powerful, atom-economical approach to introduce additional substituents. Orthogonal substitution, where different functional groups are placed at distinct positions (e.g., the 4,10- and 6,12-positions), allows for precise tuning of the molecule's electronic band gap and other properties for applications in organic electronics. rsc.org

Integration into Hybrid Organic-Inorganic Material Systems

The planar, conjugated structure of this compound makes it an attractive building block for hybrid materials that combine the properties of organic molecules with inorganic frameworks.

Covalent Organic Frameworks (COFs): The methanol group can be modified to create a multitopic linker, capable of forming strong covalent bonds within a porous, crystalline framework. Dibenzochrysene-based nodes have been shown to create highly ordered 2D COFs with potential for optoelectronic applications due to their tight layer packing and broad light absorption. rsc.org

Metal-Organic Frameworks (MOFs): The hydroxyl group could serve as a coordination site for metal ions, leading to the formation of MOFs with tailored porosity and catalytic or sensing capabilities.

Surface Modification of Inorganic Nanoparticles: The molecule could be used to functionalize the surface of quantum dots or metal oxides, creating a hybrid material where the PAH component acts as a photosensitizer or charge-transfer mediator.

Hybrid Perovskites: Integration into perovskite solar cells is another avenue, although the stability of the organic component under operational conditions would be a key area of investigation. mdpi.com

Atomic Layer Deposition (ALD): The hydroxyl group of this compound could serve as a reactive site for ALD, allowing for the precise, layer-by-layer deposition of inorganic materials to create highly defined organic-inorganic interfaces for electronic devices. youtube.com

High-Throughput Screening and Combinatorial Approaches in Materials Discovery

The discovery of new materials based on the this compound scaffold can be dramatically accelerated by adopting high-throughput and combinatorial methodologies. umd.edunih.gov Instead of synthesizing and testing compounds one by one, these approaches involve the parallel synthesis of large libraries of related molecules with systematic variations in their structure. nih.govcaltech.eduresearchgate.net

For example, a combinatorial library could be generated by reacting this compound with a diverse set of carboxylic acids to form an array of esters, or by using a brominated derivative to perform various cross-coupling reactions in parallel. ontosight.ai These libraries can then be rapidly screened for desired properties such as fluorescence, charge mobility, or catalytic activity. nih.govunchainedlabs.comnih.govsyngeneintl.com This strategy allows for a vast chemical space to be explored efficiently, increasing the probability of discovering materials with optimal performance for applications in organic electronics or as sensors. nih.gov

| Screening Variable | Example | Potential Impact |

| Catalyst Precursor | Palladium, Nickel, Copper complexes | Reaction yield, selectivity |

| Ligand | Phosphine-based, N-heterocyclic carbenes | Reaction scope, efficiency |

| Base | Carbonates, Phosphates, Alkoxides | Reaction rate, side-product formation |

| Solvent | Toluene, Dioxane, DMF | Solubility, reaction temperature |

| Additives | Phase-transfer agents, co-catalysts | Improved performance, overcoming limitations |

Theoretical Advancements and Machine Learning in this compound Research

Computational methods are poised to play a pivotal role in guiding the experimental exploration of this compound and its derivatives. Density Functional Theory (DFT) calculations can predict key properties such as frontier molecular orbital energies (HOMO/LUMO), absorption spectra, and molecular geometry, providing insights into the electronic and optical behavior of newly designed molecules before they are synthesized. bohrium.comnih.govpnas.org

The integration of machine learning (ML) offers a paradigm shift in the discovery process. mdpi.com By training ML models on existing data from PAHs, it becomes possible to:

Predict the properties of vast virtual libraries of this compound analogues, identifying the most promising candidates for synthesis. nih.gov

Identify complex structure-property relationships that may not be apparent from human intuition alone. arxiv.org

Accelerate the analysis of complex spectral data from high-throughput experiments. nih.govpnas.org

Guide automated synthesis platforms to intelligently explore chemical space. caltech.edu

Physics-informed machine learning pipelines can combine theoretical calculations with experimental data to create robust predictive models, even for compounds where extensive experimental data is unavailable. nih.govpnas.org

In Operando Spectroscopic Studies of Reaction Mechanisms and Device Performance

To optimize materials based on this compound for practical applications, it is crucial to understand how they behave under real operating conditions. In operando spectroscopy allows for the characterization of materials while a reaction is occurring or a device is functioning. mdpi.com

For instance, if the compound is used in an organic light-emitting diode (OLED) or organic solar cell (OSC), techniques like in operando X-ray diffraction (XRD) or grazing-incidence wide-angle X-ray scattering (GIWAXS) can monitor changes in the material's crystal structure and morphology during operation. mdpi.comrsc.org This can reveal degradation pathways, such as recrystallization or ion migration, that limit device lifetime. mdpi.com Similarly, in operando Raman or FT-IR spectroscopy can track changes in vibrational modes, providing insight into chemical reactions at interfaces or the degradation of the molecule itself. mdpi.com These studies provide critical feedback for designing more robust and stable materials for next-generation electronic devices. rsc.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Dibenzo(def,mno)chrysene-6-methanol, and how can intermediates be optimized for yield?

- The compound can be synthesized via multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling, to introduce the methanol group at the 6-position. Key intermediates (e.g., anthanthrene derivatives) require purification via column chromatography with non-polar solvents to minimize byproducts. Evidence from analogous anthanthrene synthesis highlights the importance of temperature control during cyclization to avoid decomposition .

- Methodological Tip : Use high-resolution mass spectrometry (HRMS) and H/C NMR to confirm intermediate structures. Optimize reaction stoichiometry using Design of Experiments (DoE) to balance yield and purity.

Q. How do conflicting toxicity data (e.g., mutagenicity vs. carcinogenicity) for this compound inform risk assessment in laboratory handling?

- Mutagenicity data (e.g., mic-bac-sat assays at 10 µmol/L) suggest DNA damage potential, while carcinogenicity studies in mice (scu-mus TDLo: 72 mg/kg) show tumorigenic effects only at higher doses . This discrepancy may arise from metabolic activation pathways or dose-dependent mechanisms.

- Methodological Tip : Conduct Ames tests with S9 metabolic activation and compare results with in vivo carcinogenicity models (e.g., rodent two-year bioassays) to resolve contradictions .

Q. What analytical techniques are critical for characterizing thermal decomposition products of this compound?

- Thermal gravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies acrid smoke components (e.g., polycyclic aromatic hydrocarbons) and irritants like NO/SO emitted during decomposition .

- Methodological Tip : Use inert atmospheres (e.g., nitrogen) during heating to simulate controlled decomposition and minimize oxidative byproducts.

Advanced Research Questions

Q. How can computational modeling predict the mutagenic potential of this compound derivatives, and what are the limitations?

- Density Functional Theory (DFT) calculations can model DNA adduct formation by analyzing electrophilic regions of the molecule. However, models may fail to account for metabolic activation (e.g., cytochrome P450-mediated oxidation) that enhances reactivity .

- Methodological Tip : Validate predictions with in vitro micronucleus assays and compare results to QSAR (Quantitative Structure-Activity Relationship) databases.

Q. What experimental strategies resolve discrepancies in tumorigenic dose levels between rodent models and in vitro systems?

- Subcutaneous injection studies (scu-mus TDLo: 72 mg/kg) show higher tumorigenicity than in vitro systems due to prolonged tissue exposure. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC values with in vivo bioavailability .

- Methodological Tip : Apply interspecies scaling factors (e.g., body surface area normalization) to extrapolate rodent data to human risk thresholds.

Q. How do structural modifications (e.g., substituting the methanol group) alter the compound’s stability and toxicological profile?

- Replacing the methanol group with a formyl group (as in 6-formylanthanthrene) increases electrophilicity and carcinogenic potential, as shown by scu-mus TDLo data . Conversely, esterification may reduce volatility and inhalation hazards.

- Methodological Tip : Synthesize derivatives via reductive alkylation or oxidation and assess stability using accelerated aging studies (e.g., 40°C/75% RH for 6 months).

Q. What are the ethical and practical considerations when designing long-term carcinogenicity studies for this compound?

- Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): Use transgenic rodent models (e.g., Tg.rasH2 mice) to reduce study duration from 24 to 6 months while maintaining predictive validity .

- Methodological Tip : Implement humane endpoints (e.g., tumor size thresholds) to minimize animal suffering, as recommended by OECD Guidelines 451.

Data Contradiction Analysis

Q. Why do some studies report NOAELs (No Observed Adverse Effect Levels) while others identify low-dose effects for this compound?

- Discrepancies may stem from differences in exposure routes (oral vs. intravenous) or genetic variability in test species. For example, ivn-dog LDLo: 400 mg/kg suggests higher acute toxicity via intravenous administration compared to oral exposure .

- Methodological Tip : Conduct meta-analyses of existing data using PRISMA guidelines to identify confounding variables (e.g., solvent carriers, animal strain).

Safety and Stability

Q. What protocols mitigate risks when handling this compound in high-temperature reactions?

- Use closed-system reactors with scrubbers to capture NO/SO emissions. Personal protective equipment (PPE) must include N95 respirators and butyl rubber gloves, as the compound’s decomposition products are respiratory irritants .

- Methodological Tip : Monitor airborne particulates in real-time using Fourier-transform infrared (FTIR) spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.